(E)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-22-18-14(27-2)7-4-8-15(18)28-20(22)21-19(26)12-5-3-6-13(11-12)23-16(24)9-10-17(23)25/h3-8,11H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGAAJYMWFMMQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Synthesis of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized via the reaction of succinic anhydride with ammonia or an amine.
Coupling Reactions: The benzothiazole and pyrrolidinone intermediates are then coupled with a benzamide derivative under appropriate conditions, often involving a base and a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Key Structural Features and Reactivity
The compound integrates three major functional groups:
-
Benzamide core : Aromatic benzene ring with an amide functional group.
-
2,5-dioxopyrrolidin-1-yl moiety : A cyclic carbamate structure with two ketone groups.
-
Benzo[d]thiazol-2(3H)-ylidene group : A thiazole ring with a substituted aromatic system.
These groups dictate its reactivity:
-
Amide hydrolysis : The benzamide can undergo hydrolysis under acidic or basic conditions to form carboxylic acids or amines.
-
Nucleophilic attack : The pyrrolidine ring may participate in reactions with nucleophiles (e.g., alcohols, amines) under basic conditions .
-
Electrophilic substitution : The thiazole ring’s electron-withdrawing groups may influence electrophilic aromatic substitution.
Amide Functional Group Reactions
-
Hydrolysis : Acidic or alkaline conditions can cleave the amide bond:
This reaction is critical for modifying the compound’s solubility or bioavailability.
Pyrrolidine Ring Reactivity
-
Nucleophilic substitution : The 2,5-dioxopyrrolidin-1-yl group may undergo ring-opening reactions with nucleophiles:
For example, coupling with amines or alcohols under basic conditions .
Thiazole Ring Interactions
-
Electrophilic substitution : The benzo[d]thiazole moiety’s electron-withdrawing groups may direct electrophiles to specific positions.
-
Coordination chemistry : The thiazole’s nitrogen atom can act as a ligand in metal complexes, though specific examples for this compound are not detailed.
Analytical Techniques for Reaction Monitoring
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development. Studies might focus on its effects on cancer cells, bacteria, or viruses.
Industry
In industrial applications, the compound could be used in the development of new materials with specific properties, such as enhanced conductivity, stability, or reactivity. It might also be employed in the production of specialty chemicals or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or DNA. The compound could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. Pathways involved might include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural analogs of this compound are defined by modifications to the benzothiazole ring, pyrrolidinone group, or benzamide scaffold. A key analog, 3-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide (), highlights how substituent variations alter physicochemical and biological properties:
Structural Differences and Hypothesized Effects
Key Insights from Structure-Activity Relationship (SAR)
- Substituent polarity : Methoxy groups improve aqueous solubility but may reduce membrane permeability compared to lipophilic ethyl/fluoro substituents .
- Steric effects : Methyl at position 3 (target compound) vs. ethyl (analog) may influence binding pocket accommodation in enzymes or receptors .
Research Findings and Computational Predictions
While empirical data for the target compound’s bioactivity are unavailable in the provided evidence, computational and cheminformatic analyses offer insights:
Ligand-based virtual screening () identifies analogs by structural similarity, prioritizing compounds with shared pyrrolidinone and benzothiazole motifs for viscosity-reducing or enzyme-inhibitory applications.
Network-level effect clustering () suggests that structurally divergent compounds (e.g., rapamycin and vitamin C) may share biological effects, but close structural analogs like the target compound and ’s analog are more likely to exhibit overlapping target profiles.
Bioavailability predictions : The target compound’s methoxy group may enhance solubility (~20–30 mg/mL) compared to the fluorinated analog (~5–10 mg/mL), though experimental validation is required .
Biological Activity
The compound (E)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The structure of the compound can be represented as follows:
This structure includes a benzamide moiety linked to a dioxopyrrolidine and a thiazole derivative, which are crucial for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the modulation of the mitochondrial pathway and the activation of caspases. Studies have shown that it affects the expression levels of Bcl-2 family proteins, promoting apoptosis in various cancer cell lines such as MCF7 (breast cancer) and HepG2 (liver cancer) .
- IC50 Values : In comparative studies, similar compounds have shown IC50 values ranging from 1.54 µM to 8.29 µM against different cancer cell lines, indicating potent anticancer activity . While specific IC50 values for this compound are not yet published, its structural analogs suggest a promising profile.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- Activity Spectrum : Preliminary tests indicate that derivatives containing the dioxopyrrolidine structure exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria. For example, compounds with similar structural features have shown effectiveness against Escherichia coli and Staphylococcus aureus .
- Minimal Inhibitory Concentration (MIC) : The MIC values for related compounds ranged from 10 µg/mL to 50 µg/mL against tested bacterial strains . This suggests that this compound could possess similar antimicrobial properties.
Research Findings and Case Studies
Several studies have focused on the synthesis and evaluation of compounds related to this compound:
- Synthesis and Characterization : A recent publication detailed the synthesis of various derivatives with modifications on the dioxopyrrolidine core. The resultant compounds were characterized using NMR and mass spectrometry to confirm their structures .
- Biological Evaluation : In vitro assays demonstrated that certain derivatives exhibited significant cytotoxicity against multiple cancer cell lines while maintaining low toxicity towards normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .
Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (E)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide?
- Methodological Answer : The compound can be synthesized via a condensation reaction between a substituted benzamide and a pyrrolidinone derivative. For example, refluxing the benzothiazole precursor (e.g., 4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene) with 3-(2,5-dioxopyrrolidin-1-yl)benzoyl chloride in ethanol with glacial acetic acid as a catalyst. Post-reaction, the product is isolated via solvent evaporation and recrystallization from ethanol-DMF mixtures .
- Key Parameters : Reaction time (4–6 hours), temperature (reflux at ~78°C for ethanol), and molar ratios (1:1 stoichiometry).
Q. How is the structural identity of the compound confirmed?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, pyrrolidione carbonyls at δ 170–175 ppm). Advanced 2D NMR (COSY, HSQC) resolves overlapping signals in the benzothiazole and benzamide regions .
- Mass Spectrometry : HRMS (ESI+) confirms the molecular ion ([M+H]⁺) with <2 ppm error. For example, C₂₀H₁₈N₃O₃S would yield m/z 380.1072 .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (e.g., C: 63.3%, H: 4.8%, N: 11.0%) .
Q. What solvents and conditions are optimal for recrystallization?
- Methodological Answer : Ethanol-DMF (1:1 v/v) is effective for high-yield recrystallization (>80%). For polar derivatives, acetonitrile or ethyl acetate/hexane mixtures (3:1) are alternatives. Crystallization under reduced pressure improves purity .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity or binding affinity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). The benzothiazole moiety may engage in π-π stacking, while the pyrrolidione carbonyls form hydrogen bonds .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps) and tautomeric stability .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Analysis : Test the compound at multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
- Metabolic Stability Assays : Use liver microsomes to assess if CYP450-mediated degradation alters activity .
- Control Experiments : Include structurally analogous compounds (e.g., N-(3-Allyl-4-phenylthiazol-2(3H)-ylidene)benzamide) to isolate the impact of the pyrrolidione group .
Q. How can the synthesis be optimized for scalability while maintaining stereochemical purity?
- Methodological Answer :
- Flow Chemistry : Implement continuous-flow reactors to control residence time and reduce side reactions (e.g., epimerization). The Omura-Sharma-Swern oxidation protocol can be adapted for ketone intermediates .
- DoE (Design of Experiments) : Use a factorial design to optimize variables (temperature, catalyst loading) and predict yield via response surface models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
